5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE
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Overview
Description
The compound 5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a chlorinated nitrophenyl group, a furan ring, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the chlorinated nitrophenyl furan derivative, followed by the formation of the imidazole ring through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can lead to downstream effects on cellular pathways, influencing biological processes such as inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A simpler compound with similar functional groups but lacking the complex ring structure.
N-[4-chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide: Another compound with a chlorinated nitrophenyl group and additional functional groups.
Uniqueness
5-{(E)-1-[5-(2-CHLORO-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-3-(TETRAHYDRO-2-FURANYLMETHYL)-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE: is unique due to its combination of a chlorinated nitrophenyl group, a furan ring, and an imidazole ring, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
(5E)-5-[[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S/c20-15-8-11(23(25)26)3-5-14(15)17-6-4-12(28-17)9-16-18(24)22(19(29)21-16)10-13-2-1-7-27-13/h3-6,8-9,13H,1-2,7,10H2,(H,21,29)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIDDMIHKPDUDK-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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